

# Comparative Analysis of Substituted Benzaldehydes for Research and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(4-Benzylpiperazin-1-yl)benzaldehyde

**Cat. No.:** B056036

[Get Quote](#)

A detailed guide to the characterization of 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde, serving as alternatives to **2-(4-Benzylpiperazin-1-yl)benzaldehyde**.

Published: December 23, 2025

Audience: Researchers, scientists, and drug development professionals.

**Note on Availability:** Extensive searches for experimental characterization data for **2-(4-Benzylpiperazin-1-yl)benzaldehyde** did not yield publicly available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, or melting point data. Therefore, this guide provides a comparative analysis of two structurally related and well-characterized alternatives: 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde. These compounds share key structural motifs relevant to medicinal chemistry and materials science, offering valuable insights for researchers in these fields.

## Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of heterocyclic moieties, such as piperazine and piperidine, can significantly influence the physicochemical and pharmacological properties of the resulting molecules. This guide presents a detailed

comparison of the characterization data for two such compounds: 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

| Property          | 4-(4-methylpiperazin-1-yl)benzaldehyde                               | 4-(piperidin-1-yl)benzaldehyde                                             |
|-------------------|----------------------------------------------------------------------|----------------------------------------------------------------------------|
| CAS Number        | 27913-99-1 <a href="#">[1]</a>                                       | 10338-57-5 <a href="#">[2]</a> <a href="#">[3]</a>                         |
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <a href="#">[1]</a> | C <sub>12</sub> H <sub>15</sub> NO <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 204.27 g/mol <a href="#">[1]</a>                                     | 189.25 g/mol <a href="#">[2]</a> <a href="#">[3]</a>                       |
| Appearance        | Oily                                                                 | Yellow crystals <a href="#">[2]</a>                                        |
| Melting Point     | Not available                                                        | 61-64 °C <a href="#">[2]</a> <a href="#">[3]</a>                           |
| Boiling Point     | Not available                                                        | 344.3±25.0 °C (Predicted) <a href="#">[2]</a>                              |
| Density           | Not available                                                        | 1.091±0.06 g/cm <sup>3</sup> (Predicted)<br><a href="#">[2]</a>            |

## Spectroscopic Data

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for the two compounds are summarized below.

Table 1: <sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>, 300 MHz) for 4-(4-methylpiperazin-1-yl)benzaldehyde

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment        |
|------------------------------------|-----------------|-------------|-------------------|
| 9.71                               | s               | 1H          | CHO               |
| 7.70                               | d, $J = 8.9$ Hz | 2H          | Ar-H              |
| 7.03                               | d, $J = 8.8$ Hz | 2H          | Ar-H              |
| 3.36                               | t, $J = 5.1$ Hz | 4H          | Piperazine-H      |
| 2.41                               | t, $J = 5.1$ Hz | 4H          | Piperazine-H      |
| 2.21                               | s               | 3H          | N-CH <sub>3</sub> |

Table 2:  $^{13}\text{C}$  NMR Data (DMSO-d<sub>6</sub>, 75 MHz) for 4-(4-methylpiperazin-1-yl)benzaldehyde

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| 190.67                          | CHO               |
| 155.19                          | Ar-C              |
| 131.92                          | Ar-C              |
| 126.69                          | Ar-C              |
| 113.73                          | Ar-C              |
| 54.70                           | Piperazine-C      |
| 46.77                           | Piperazine-C      |
| 46.15                           | N-CH <sub>3</sub> |

Note: Specific NMR data for 4-(piperidin-1-yl)benzaldehyde was not available in a tabulated format in the search results. However, spectra are available for review from various suppliers.

## Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Note: Experimental mass spectra for 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde were not found in the search results. Predicted fragmentation patterns can be inferred from the structures and comparison with similar molecules.

## Experimental Protocols

The following are representative synthetic protocols for the preparation of the compared compounds.

### Synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde

A common method for the synthesis of this compound is the nucleophilic aromatic substitution of a halo-benzaldehyde with 1-methylpiperazine.

Reaction: 4-Fluorobenzaldehyde + 1-Methylpiperazine  $\rightarrow$  4-(4-methylpiperazin-1-yl)benzaldehyde

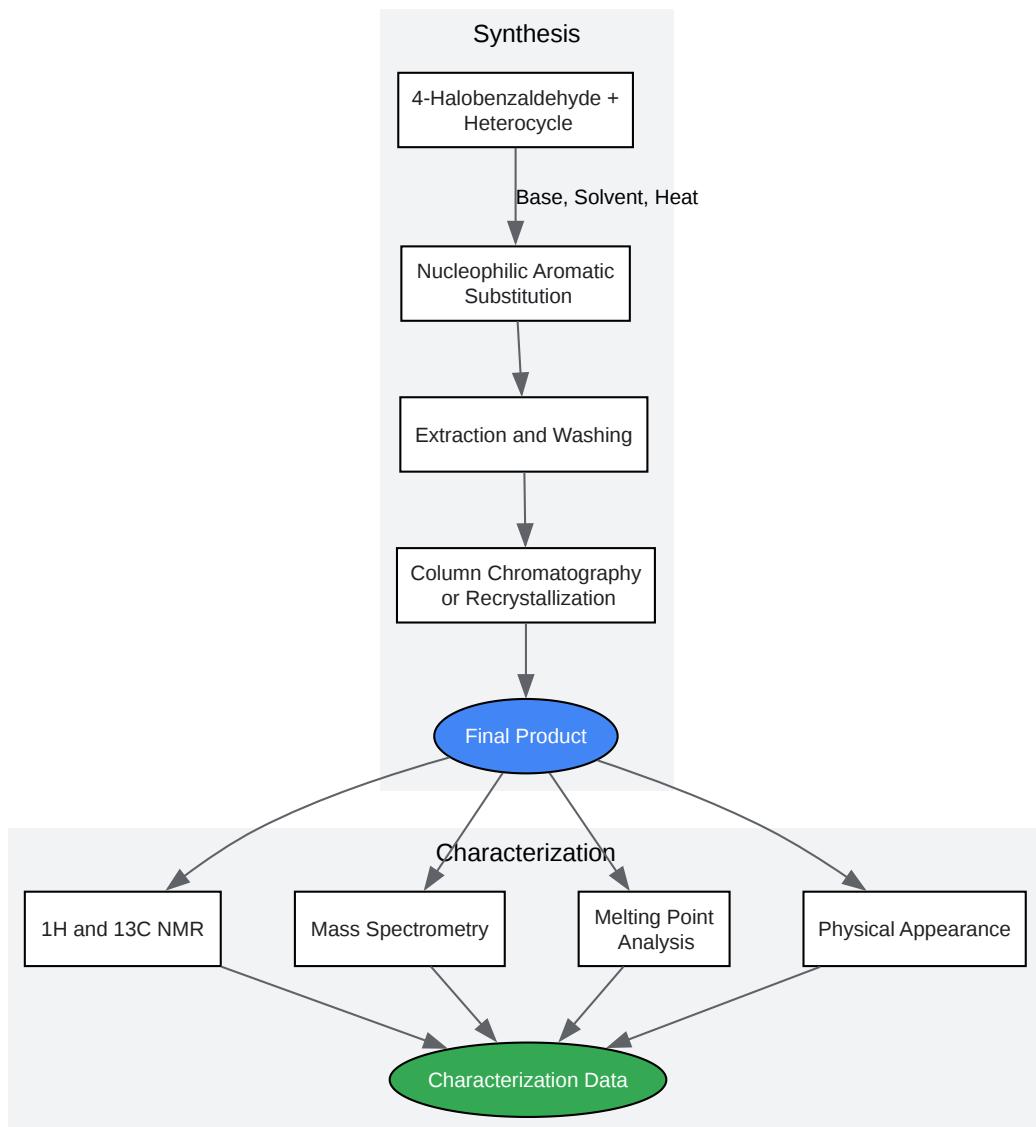
Procedure:

- To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a base like potassium carbonate (1.5 eq).
- Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the final product as an oil.

### Synthesis of 4-(piperidin-1-yl)benzaldehyde

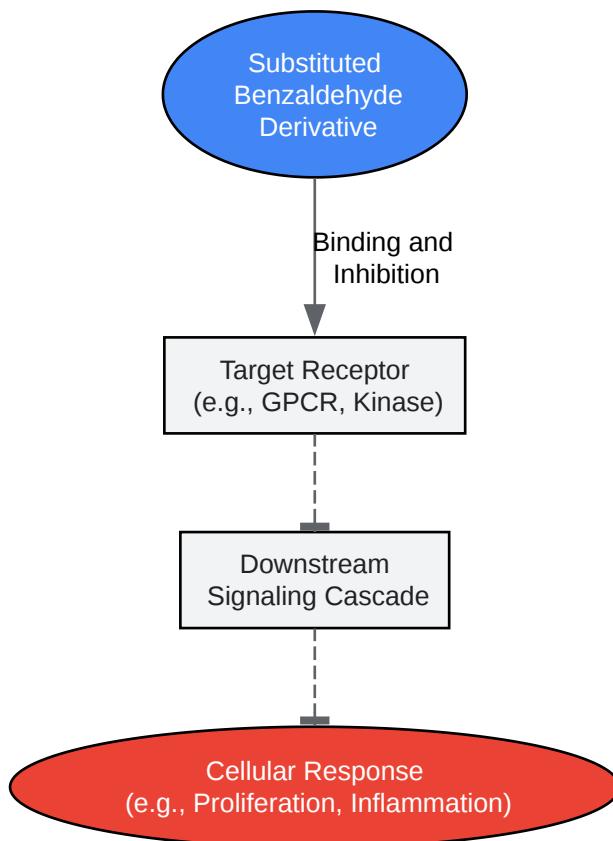
The synthesis of 4-(piperidin-1-yl)benzaldehyde follows a similar nucleophilic aromatic substitution pathway.

Reaction: 4-Fluorobenzaldehyde + Piperidine  $\rightarrow$  4-(piperidin-1-yl)benzaldehyde


Procedure:

- A mixture of 4-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) is prepared in dimethylformamide (DMF).[\[2\]](#)
- A phase-transfer catalyst, such as Aliquat 336, can be added to facilitate the reaction.[\[2\]](#)
- The reaction mixture is heated to reflux (around 100 °C) for 24 hours.[\[2\]](#)
- After cooling, the mixture is poured into ice water, leading to the precipitation of the product.[\[2\]](#)
- The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like methanol to afford the pure product as yellow crystals.[\[2\]](#)

## Workflow and Pathway Diagrams


The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where such molecules might be investigated.

## General Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of substituted benzaldehydes.

## Conceptual Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of a substituted benzaldehyde derivative inhibiting a signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scbt.com](http://scbt.com) [scbt.com]

- 2. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Comparative Analysis of Substituted Benzaldehydes for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056036#characterization-data-for-2-4-benzylpiperazin-1-yl-benzaldehyde]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)